molecular formula C16H15Cl2NO3S B2506634 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide CAS No. 477886-13-8

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide

Cat. No.: B2506634
CAS No.: 477886-13-8
M. Wt: 372.26
InChI Key: JGQDPGJLAKHIJU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide (molecular formula: C₁₆H₁₅Cl₂NO₃S; molar mass: 340.27 g/mol) is a chloro-substituted acetamide derivative characterized by dual 4-chlorophenyl groups . One 4-chlorophenyl moiety is attached to the acetamide backbone, while the other is part of a sulfonyl group linked to an ethyl chain. This structural configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-23(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQDPGJLAKHIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Reference ID
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide C₁₆H₁₅Cl₂NO₃S 340.27 Dual 4-chlorophenyl groups; sulfonyl-ethyl linkage
2-(4-Chlorophenyl)-N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide C₂₁H₂₁ClNO₄S₂ 450.97 4-Methoxyphenyl sulfonyl; thiophene ring
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide C₁₈H₂₀Cl₂N₂O₃S₂ 378.66 Diethylsulfamoyl group; sulfanyl linkage
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 Dichlorophenyl substituent; higher Cl content
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₄H₂₃ClN₆O₂S 507.01 Triazole ring; dimethylamino group

Key Observations:

Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in introduces electron-donating properties via the methoxy (-OCH₃) group, contrasting with the electron-withdrawing chloro (-Cl) substituents in the target compound. This difference influences reactivity in nucleophilic/electrophilic reactions and π-π stacking interactions .

Heterocyclic Modifications :

  • The thiophene ring in and triazole in introduce aromatic heterocycles, expanding conjugation and enabling interactions with biological targets (e.g., enzyme active sites) .

Chlorine Substitution Patterns :

  • The dichlorophenyl group in increases lipophilicity and steric bulk compared to the target compound, which may enhance membrane permeability but raise toxicity risks .

Physicochemical Properties

Table 2: Property Comparison

Property Target Compound 2-(4-Methoxyphenyl sulfonyl-thiophene) N-(4-Chlorophenyl)-2,6-dichloroacetamide
Molar Mass 340.27 450.97 314.59
Cl Atoms 2 1 3
LogP (Estimated) ~3.5 ~2.8 (due to methoxy) ~4.2 (higher Cl content)
Hydrogen Bond Acceptors 5 6 3
  • Lipophilicity : Higher Cl content (e.g., ) correlates with increased LogP, favoring lipid membrane penetration but risking poor aqueous solubility .
  • Hydrogen Bonding : The sulfonyl group in the target compound provides two H-bond acceptors (S=O), whereas the triazole in adds additional H-bonding sites, enhancing target binding .

Biological Activity

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature and research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

  • Molecular Formula : C18H20ClNO5S2
  • Molecular Weight : 429.9381 g/mol
  • CAS Number : [not explicitly provided in search results]

Biological Activity Overview

The biological activity of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide has been explored primarily through in vitro studies. Key areas of focus include:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various pathogens. In studies, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial effects .
    • It also showed effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction studies .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, modifications to the compound have been shown to enhance cell growth inhibition in non-small cell lung cancer (NSCLC) models .
    • The compound's ability to synergize with existing therapies has been noted, potentially restoring sensitivity to drugs like gefitinib in resistant cancer cell lines .
  • Mechanism of Action
    • The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition (12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR) . These targets are critical for bacterial DNA replication and folate metabolism, respectively.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various derivatives, including those similar to 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide, highlighting their antimicrobial potency and low hemolytic activity (3.23% to 15.22% lysis compared to Triton X-100) .
  • Cancer Cell Line Studies : Research on NSCLC cells demonstrated that certain modifications of the compound led to enhanced apoptosis and reduced cell viability, suggesting a promising avenue for cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL; effective against biofilms
AnticancerInduces apoptosis; enhances sensitivity to TKIs
Enzyme InhibitionDNA gyrase IC50: 12.27–31.64 μM; DHFR IC50: 0.52–2.67 μM

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